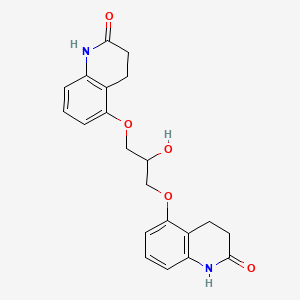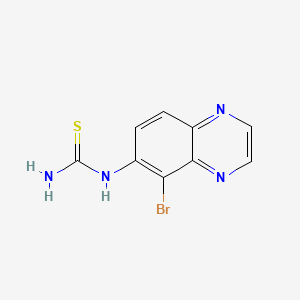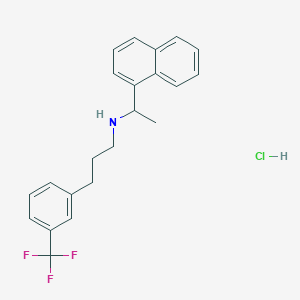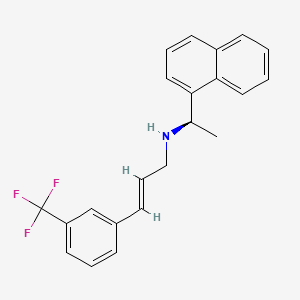
Fesoterodine Related Impurity 5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fesoterodine Related Impurity 5 is an impurity of Fesoterodine Fumarate . Fesoterodine Fumarate is an antimuscarinic agent used in the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and frequency . It is rapidly de-esterified to its active metabolite 5-hydroxymethyl tolterodine (5-HMT), which is a muscarinic receptor antagonist .
Synthesis Analysis
During stability studies of fesoterodine fumarate extended-release tablets, one unknown impurity at relative retention time 1.37 was found increasing beyond the identification threshold . This impurity was isolated using Preparative HPLC and its structure was elucidated using mass and NMR spectroscopy .Chemical Reactions Analysis
The formation of Fesoterodine Related Impurity 5 seems to be related to the degradation of fesoterodine fumarate . The degradation profile was studied by conducting forced degradation studies .Applications De Recherche Scientifique
Analytical Method Development for Quality Control
Kumar et al. (2020) developed a high-performance liquid chromatography (HPLC) method for quantifying degradation products and process-related impurities in fesoterodine fumarate extended-release tablets. This method is specific, precise, and sensitive, making it valuable for routine quality control tests in pharmaceuticals containing fesoterodine (Kumar, Sangeetha, & Kalyanraman, 2020).
Electrochemical Behavior and Degradation Product Identification
Kučerová et al. (2015) investigated the electrochemical behavior of fesoterodine, identifying its oxidation products through liquid chromatography and mass spectrometry. This study provides insights into the electrochemical properties of fesoterodine and its impurities, which is essential for pharmaceutical analysis (Kučerová, Skopalová, Kučera, Hrbáč, & Lemr, 2015).
Stability and Stress Testing
Sangoi et al. (2011) conducted stability and stress testing of fesoterodine, using LC-UV and LC-ESI-MS for investigating degradation products under various conditions. This study aids in understanding the stability of fesoterodine and related impurities under different environmental conditions, which is crucial for ensuring drug safety and efficacy (Sangoi, Todeschini, & Steppe, 2011).
Photodegradation Studies
The photodegradation of fesoterodine was studied by Sangoi et al. (2013), identifying the main degradation products and proposing a complete photodegradation pathway. This research is significant for understanding how light exposure affects fesoterodine and its impurities, influencing storage and handling guidelines (Sangoi, Todeschini, Goelzer, & Steppe, 2013).
Pharmacokinetic Studies
Several studies, such as those by Malhotra et al. (2009) and Simon & Malhotra (2009), have explored the pharmacokinetic profile of fesoterodine, including its absorption, metabolism, and excretion. These studies contribute to a deeper understanding of how fesoterodine and its related impurities are processed in the body, which is crucial for dosage and drug interaction considerations (Malhotra et al., 2009) (Simon & Malhotra, 2009).
Propriétés
Numéro CAS |
1428856-45-4 |
|---|---|
Nom du produit |
Fesoterodine Related Impurity 5 |
Formule moléculaire |
C44H60N2O3 |
Poids moléculaire |
664.98 |
Apparence |
Solid powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
Fesoterodine Diol Dimer; 4,4'-[Oxybis(methylene)]bis[2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenyl propyl]-phenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



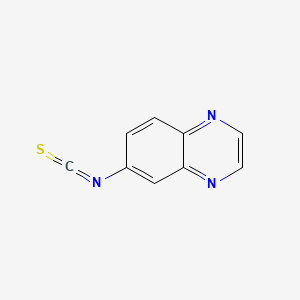
![(4S)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B601885.png)
![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)

![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)

